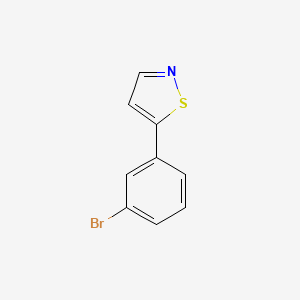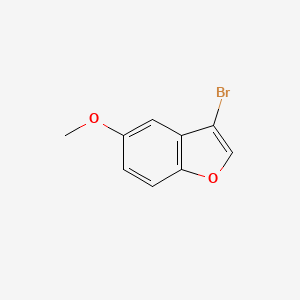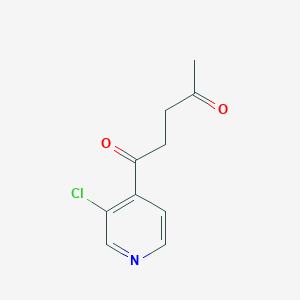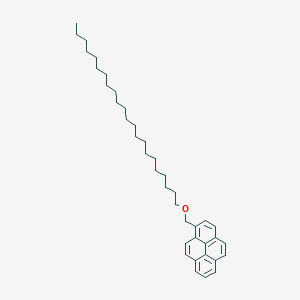
1-Docosyloxymethylpyrene
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
1. Modification of Electron Structure on Semiconducting Single-Walled Carbon Nanotubes
1-Docosyloxymethylpyrene has been utilized for the separation of metallic and semiconducting single-walled carbon nanotubes (SWNTs). This separation is crucial due to their differing electrochemical properties. The application of this compound effectively modulates the electronic properties of semiconducting SWNTs, enhancing their electrocatalytic activity. This has led to the development of novel sensors for the simultaneous determination of guanine and adenine (Ji et al., 2019).
2. Pyrene-Functionalized Tetraphenylethylene Polybenzoxazine
Research has also been conducted on a new pyrene-functionalized tetraphenylethylene benzoxazine monomer, which includes 1-Docosyloxymethylpyrene. This compound has been used for dispersing single-walled carbon nanotubes (SWCNT) and for energy storage applications. The resulting nanocomposites show lower curing temperatures and significantly higher thermal stability compared to typical benzoxazine polymers. They also exhibit high specific capacitance and excellent cycling stability, making them promising for energy storage applications (Samy et al., 2020).
3. Solid Phase Extraction of Dissolved Organic Matter
1-Docosyloxymethylpyrene has been implicated in the solid-phase extraction (SPE) of dissolved organic matter (DOM) from seawater. This process is critical in environmental studies for isolating DOM with representative molecular compositions from various sources. The efficiency and selectivity of the SPE method, where this compound plays a role, are crucial for reproducibly isolating DOM and minimizing inconsistencies in comparative studies (Dittmar et al., 2008).
4. Influence on Electrochemistry and Physical Properties of Polypyrrole
The incorporation of different counterions, including pyrene derivatives like 1-Docosyloxymethylpyrene, into polypyrrole has been studied. This research focuses on how these counterions affect the electrochemical redox behavior and morphology of polymer films. The variations brought about by these counterions are critical in understanding the polymer chain structures, packings, and their thermal stabilities, with applications in electronics and materials science (Cheung et al., 1990).
5. Asymmetric Synthesis in Oxymercuration Reaction
1-Docosyloxymethylpyrene has been studied in the context of asymmetric synthesis during the oxymercuration-demercuration reaction. This reaction, involving optically active mercuric salts, leads to the partial asymmetric synthesis of 1-phenylethanol, a key intermediate in various chemical processes. The study provides insights into the mechanisms of asymmetric synthesis (Sugita et al., 1974).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(docosoxymethyl)pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31-40-32-36-28-27-35-26-25-33-23-22-24-34-29-30-37(36)39(35)38(33)34/h22-30H,2-21,31-32H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORQDUSSIGIZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703709 | |
| Record name | 1-[(Docosyloxy)methyl]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Docosyloxymethylpyrene | |
CAS RN |
758723-62-5 | |
| Record name | 1-[(Docosyloxy)methyl]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





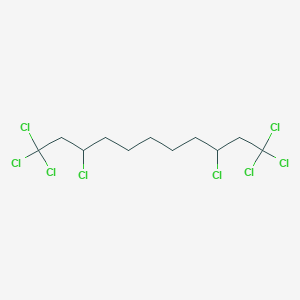
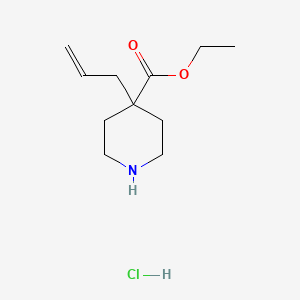
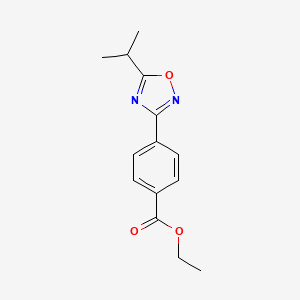
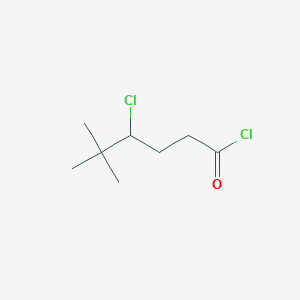
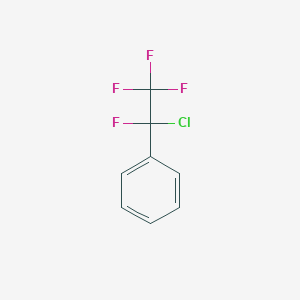
![3-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]prop-2-enoic acid](/img/structure/B1504914.png)
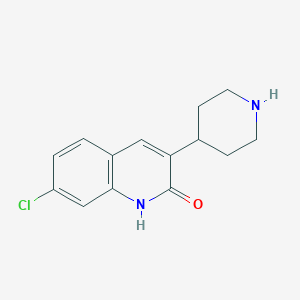
![9-[2-(2-Methoxyethoxy)ethoxy]-9-[3-(oxiranylmethoxy)propyl]-2,5,8,10,13,16-hexaoxa-9-silaheptadecane](/img/structure/B1504917.png)

